molecular formula C17H20N6O3S2 B2653165 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide CAS No. 394239-02-2

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide

Cat. No.: B2653165
CAS No.: 394239-02-2
M. Wt: 420.51
InChI Key: UTVJJXMPYNBUJG-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Hybrid Scaffold Design

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide represents a sophisticated example of heterocyclic hybridization, combining two pharmacologically significant moieties: the 1,3,4-thiadiazole and 1,2,4-triazole rings. The compound’s structure features a 1,3,4-thiadiazole core substituted at the 2-position with a 2,4-dimethoxyphenyl group and at the 5-position with a butanamide side chain. This side chain further incorporates a thioether linkage to a 4-methyl-4H-1,2,4-triazole moiety, creating a hybrid scaffold with enhanced electronic and steric properties.

The strategic placement of methoxy groups on the phenyl ring enhances lipophilicity, potentially improving membrane permeability. Meanwhile, the thioether bridge between the thiadiazole and triazole rings introduces conformational flexibility while maintaining aromatic conjugation, a design principle critical for optimizing ligand-receptor interactions. Comparative structural analysis with analogous hybrids reveals that the 4-methyl group on the triazole ring reduces metabolic susceptibility compared to unsubstituted analogs.

Table 1: Key Structural Features and Functional Roles

Structural Feature Functional Role
1,3,4-Thiadiazole core Provides electron-deficient π-system for target binding and stability
2,4-Dimethoxyphenyl group Enhances lipophilicity and modulates electronic density
Thioether linkage Introduces rotational freedom while maintaining π-conjugation
4-Methyl-4H-1,2,4-triazole Reduces oxidative metabolism and improves pharmacokinetic properties

Pharmacological Relevance of Thiadiazole-Triazole Hybrids

Thiadiazole-triazole hybrids have emerged as privileged scaffolds in medicinal chemistry due to their synergistic pharmacological profiles. The 1,3,4-thiadiazole moiety contributes to antimicrobial and anticancer activities by interacting with bacterial DNA gyrase and human topoisomerase II, respectively. Concurrently, the 1,2,4-triazole ring enhances anti-inflammatory efficacy through cyclooxygenase (COX) inhibition and tumor necrosis factor-alpha (TNF-α) modulation.

Recent studies demonstrate that hybridizing these heterocycles amplifies their biological effects. For instance, triazole-conjugated thiadiazoles exhibit 3–5-fold greater anti-inflammatory activity in carrageenan-induced edema models compared to single-heterocycle analogs. This enhancement arises from dual-target engagement: the thiadiazole moiety inhibits prostaglandin synthesis, while the triazole component suppresses leukocyte migration.

Table 2: Pharmacological Activities of Representative Thiadiazole-Triazole Hybrids

Hybrid Structure Biological Activity Potency (IC₅₀)
Compound 13f COX-2 inhibition 0.87 μM

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S2/c1-5-13(27-17-22-18-9-23(17)2)14(24)19-16-21-20-15(28-16)11-7-6-10(25-3)8-12(11)26-4/h6-9,13H,5H2,1-4H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVJJXMPYNBUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group is introduced via electrophilic aromatic substitution or through a coupling reaction using appropriate reagents and catalysts.

    Attachment of the Triazole Moiety: The 4-methyl-4H-1,2,4-triazole group is attached through a nucleophilic substitution reaction, often involving the use of a triazole derivative and a suitable leaving group.

    Formation of the Butanamide Linker: The final step involves the formation of the butanamide linker, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly employed under appropriate conditions (e.g., acidic, basic, or neutral pH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. A study screening various derivatives of thiadiazoles found that several compounds demonstrated potent antibacterial and antifungal activities against a range of pathogens. For example:

  • Antibacterial Activity : The synthesized derivatives from related structures showed minimum inhibitory concentrations (MICs) ranging from 4 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Some derivatives also displayed moderate antifungal activity at similar concentrations .

Anticancer Activity

Thiadiazole and triazole derivatives have been extensively studied for their anticancer potential. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds similar to N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide have shown promising results in preclinical models:

  • Cell Proliferation Inhibition : Studies have reported that these compounds can inhibit the growth of various cancer cell lines by disrupting essential cellular processes .
  • Mechanistic Insights : The presence of multiple heterocyclic rings enhances the interaction with biological targets involved in cancer progression.

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among these compounds, certain derivatives exhibited significant antimicrobial properties with low MIC values against both bacterial and fungal strains. This highlights the potential for further development into therapeutic agents .

Case Study 2: Anticancer Screening

In another study focused on anticancer activity, researchers synthesized various triazole-thiadiazole hybrids. These compounds were tested against different cancer cell lines (e.g., breast cancer and leukemia). Results indicated that some compounds led to a notable decrease in cell viability and induced apoptosis through specific pathways .

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 2,4-dimethoxyphenyl group could increase electron-donating capacity, altering reactivity compared to halogenated or alkylated analogues .
  • Biological Potential: Compounds like AB4 (similarity score 0.500) suggest possible antimicrobial or enzyme-inhibitory roles, though empirical data for the target compound are lacking .

Dimethoxyphenyl-Substituted Analogues

The 2,4-dimethoxyphenyl group is a critical pharmacophore. Comparisons with positional isomers (e.g., 3,4-dimethoxy) reveal substituent-dependent trends:

Compound Name Substituent Position Core Heterocycle Melting Point (°C) Toxicity (GUSAR Prediction) Reference
2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid 2,4-Dimethoxy 1,2,4-Triazole Not reported Low acute toxicity
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid 3,4-Dimethoxy 1,2,4-Triazole Not reported Moderate acute toxicity

Key Observations :

  • Positional Isomerism : The 2,4-dimethoxy configuration may confer lower acute toxicity compared to 3,4-dimethoxy analogues, as predicted by GUSAR modeling .
  • Solubility : Methoxy groups enhance water solubility, but the thiadiazole core in the target compound may counterbalance this effect due to its hydrophobic nature.

Thiadiazole Derivatives with Varied Substituents

highlights thiadiazole derivatives with diverse substituents, illustrating how structural modifications impact synthetic yields and physical properties:

Compound ID Substituent on Thiadiazole Amide Group Yield (%) Melting Point (°C) Reference
5e (4-Chlorobenzyl)thio 2-(5-Isopropyl-2-methylphenoxy)acetamide 74 132–134
5j (4-Chlorobenzyl)thio 2-(2-Isopropyl-5-methylphenoxy)acetamide 82 138–140
Target Compound (4-Methyl-4H-1,2,4-triazol-3-yl)thio Butanamide Not reported Not reported

Key Observations :

  • Yield and Reactivity : Bulky substituents (e.g., benzylthio in 5h) correlate with higher yields (88%), suggesting steric or electronic factors influence reaction efficiency .
  • Melting Points : Acetamide derivatives (e.g., 5e, 5j) exhibit lower melting points (132–140°C) compared to urea-linked thiadiazoles (145–160°C) in , highlighting the role of hydrogen bonding .

Tautomerism and Stability Considerations

The triazole-thio group in the target compound may exhibit tautomerism, as observed in for similar structures. Thione-thiol tautomerism affects electronic properties and binding interactions.

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular details:

PropertyValue
Molecular FormulaC18H17N5O3S
Molecular Weight355.4 g/mol
IUPAC NameThis compound
SMILESCOC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3)OC

Anticancer Potential

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. For example, derivatives targeting inosine monophosphate dehydrogenase (IMPDH) are crucial for nucleotide synthesis in cancer cells .
  • Induction of Apoptosis : Studies have demonstrated that these compounds can increase the proportion of apoptotic cells significantly. For instance, one study noted that certain thiadiazole derivatives led to a 4.65-fold increase in apoptotic cells compared to untreated controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. A study evaluating several 1,3,4-thiadiazole derivatives reported effectiveness against bacteria such as E. coli and Bacillus mycoides, as well as fungi like Candida albicans. . The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Study on Anticancer Activity

A detailed investigation into the anticancer effects of thiadiazole derivatives was conducted using the MTS assay to assess cell viability across different concentrations (6.25 to 400 μM). The results indicated:

  • Higher Efficacy at Elevated Concentrations : The viability assay showed that higher concentrations (100–400 μM) significantly reduced viability in tumor cell lines compared to normal cells .

Synthesis and Structure-Activity Relationship (SAR)

A comprehensive study focused on the SAR of related thiadiazole compounds revealed that modifications at specific positions could enhance biological activity. For instance:

ModificationEffect on Activity
Aryl substitutionsIncreased potency against cancer cells
Thioether linkageEssential for maintaining activity

This highlights the importance of structural modifications in enhancing the therapeutic potential of these compounds .

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